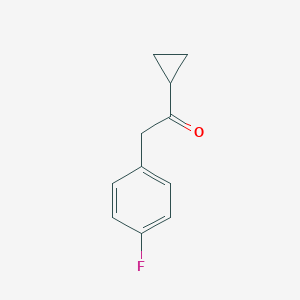

1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSQEGGMZUPCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603346 | |

| Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071842-61-9 | |

| Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

CAS Number: 1071842-61-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines common synthetic methodologies, and discusses its significant role in drug development, particularly as a precursor to the antiplatelet agent, Prasugrel.

Chemical and Physical Data

Quantitative data for this compound is summarized below. It is important to note that while some data is directly available for the 4-fluoro isomer, other parameters are estimated based on its isomers due to a scarcity of specific literature for this particular compound.

| Property | Value | Source/Notes |

| CAS Number | 1071842-61-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁FO | [2] |

| Molecular Weight | 178.21 g/mol | [2] |

| Appearance | Pale Yellow Oil | Estimated based on 2-fluoro isomer[3] |

| Boiling Point | ~250 °C at 760 mmHg | Estimated based on 2- and 3-fluoro isomers[1][3] |

| Density | ~1.19 g/cm³ | Estimated based on 2- and 3-fluoro isomers[1][3] |

| Flash Point | ~108 °C | Estimated based on 2-fluoro isomer[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. Below are the descriptions of the most common synthetic routes.

Grignard Reaction

A primary method for the synthesis of this ketone involves a Grignard reaction. This pathway typically utilizes a 4-fluorophenyl Grignard reagent, such as 4-fluorophenylmagnesium bromide, which is then reacted with a cyclopropyl-containing electrophile like cyclopropylacetonitrile. The reaction is completed by hydrolysis to yield the final product.[4]

Experimental Protocol (General):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-fluorobromobenzene in the same anhydrous solvent is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Reaction with Electrophile: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclopropylacetonitrile in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Friedel-Crafts Acylation

Another common approach is the Friedel-Crafts acylation of a fluorinated aromatic compound. In a variation of this method, 2-fluorophenethyl acid esters can be acylated with cyclopropane carbonyl chloride in the presence of a base, followed by hydrolysis and decarboxylation to yield the ketone.[4]

Experimental Protocol (General):

-

Acylation: To a solution of a suitable 4-fluorophenyl derivative in a dry, non-polar solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride) is added at 0 °C under an inert atmosphere. Cyclopropylacetyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion.

-

Quenching and Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the resulting crude product is purified by column chromatography or vacuum distillation.

Role in Drug Development

This compound is a crucial building block in the synthesis of more complex pharmaceutical compounds.[4] Its primary significance lies in its role as a key intermediate in the production of Prasugrel, a potent antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome who are undergoing percutaneous coronary intervention.[3]

The presence of the cyclopropyl group in this intermediate is noteworthy as this moiety is often incorporated into drug candidates to enhance metabolic stability.[4]

The synthetic pathway from this compound to Prasugrel involves further chemical transformations, including halogenation to produce 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, which is another critical intermediate in this multi-step synthesis.[4]

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for Prasugrel from this compound.

Logical Relationship in Drug Synthesis

Caption: Role of this compound as a key intermediate.

References

- 1. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]

- 2. This compound - CAS - 1071842-61-9 | Axios Research [axios-research.com]

- 3. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | 1071842-61-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Weight of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 1-cyclopropyl-2-(4-fluorophenyl)ethanone, a compound of interest in medicinal chemistry and drug development. This document outlines the fundamental principles, experimental data, and computational methodology for determining its molecular weight.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₁FO.[1][2][3][4][5] It is a ketone derivative containing a cyclopropyl group and a 4-fluorophenyl substituent. The presence of the cyclopropyl ring and the fluorine atom can significantly influence the molecule's metabolic stability and its binding affinity to biological targets, making it a valuable scaffold in the design of novel therapeutic agents. An accurate determination of its molecular weight is fundamental for a wide range of applications, including quantitative analysis, reaction stoichiometry, and the interpretation of mass spectrometry data.

Quantitative Data Summary

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following table summarizes the atomic weights of the elements present in this compound and the calculated molecular weight of the compound.

| Element (Symbol) | Atomic Number | Standard Atomic Weight (amu) | Number of Atoms in Molecule | Total Atomic Weight Contribution (amu) |

| Carbon (C) | 6 | [12.0096, 12.0116] | 11 | 132.121 |

| Hydrogen (H) | 1 | [1.00784, 1.00811][6] | 11 | 11.088 |

| Fluorine (F) | 9 | 18.9984032[7] | 1 | 18.998 |

| Oxygen (O) | 8 | [15.99903, 15.99977][8] | 1 | 15.999 |

| Total Molecular Weight | 178.206 |

Note: The standard atomic weights are presented as intervals to reflect the natural isotopic abundance variation. For the purpose of calculation, the conventional atomic weights of 12.011 for Carbon, 1.008 for Hydrogen, 18.998 for Fluorine, and 15.999 for Oxygen were utilized.

Experimental and Computational Protocols

Determination of Molecular Formula

The molecular formula, C₁₁H₁₁FO, is typically determined through a combination of elemental analysis and mass spectrometry.

-

Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of each element (Carbon, Hydrogen, Fluorine, and Oxygen) in a pure sample of the compound.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental mass is then used to deduce the molecular formula by matching it with the theoretical exact masses of possible elemental compositions.

Calculation of Molecular Weight

The molecular weight (in g/mol ) is numerically equivalent to the molecular mass (in amu). The calculation is performed as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F) + (Number of O atoms × Atomic Weight of O)

Substituting the values from the table:

Molecular Weight = (11 × 12.011) + (11 × 1.008) + (1 × 18.998) + (1 × 15.999) Molecular Weight = 132.121 + 11.088 + 18.998 + 15.999 Molecular Weight = 178.206 g/mol

This calculated value is consistent with the molecular weight of 178.21 g/mol and 178.20 g/mol reported in chemical databases.[1][3]

Visualizations

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

Caption: Molecular weight calculation workflow.

References

- 1. This compound - CAS - 1071842-61-9 | Axios Research [axios-research.com]

- 2. This compound | C11H11FO | CID 20188359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1071842-61-9 | Benchchem [benchchem.com]

- 5. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 1071842-61-9). This compound serves as a critical building block in organic synthesis and is a notable intermediate in the production of various pharmaceuticals.[1]

Core Chemical Properties

This compound is a ketone derivative characterized by a cyclopropyl ring and a 4-fluorophenyl group. These structural features impart specific reactivity and make it a valuable scaffold in medicinal chemistry.[1] The presence of the cyclopropyl group can enhance metabolic stability in drug candidates, while the fluorophenyl moiety can influence binding to biological targets.[1]

Table 1: General Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1071842-61-9[1][2] |

| Molecular Formula | C₁₁H₁₁FO[2][3] |

| Molecular Weight | 178.21 g/mol [2] |

| InChI Key | YMSQEGGMZUPCFH-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | No data available[4] |

| Storage Temperature | 2-8°C (Sealed in dry conditions)[4] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been proposed, leveraging fundamental organic reactions.

A viable pathway involves the reaction of a Grignard reagent with a cyclopropyl-containing electrophile.

-

Protocol: 4-fluorophenylmagnesium bromide is reacted with cyclopropylacetonitrile. The resulting intermediate is then hydrolyzed to yield the target ketone.[1] This method is a classic and effective approach for ketone formation.[1]

This method involves the acylation of a fluorinated aromatic compound.

-

Protocol: 4-fluorophenylacetate is reacted with cyclopropanecarbonyl chloride.[6]

-

Base: Potassium carbonate is used as the base.

-

Solvent: A polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) is used to facilitate the nucleophilic acyl substitution.[6]

-

Temperature: The reaction is maintained at 0–5°C to minimize the hydrolysis of the ester.[6]

-

Yield: This method can achieve yields of approximately 85% after recrystallization.[6]

-

Alternative methods include:

-

The reaction of cyclopropylmagnesium bromide with 4-fluorobenzophenone.[1]

-

The cyclopropanation of 4-fluorostyrene, followed by an oxidation step.[1]

-

Friedel-Crafts acylation , a widely employed and more direct method for synthesizing aryl ketones, is also a potential route.[1]

Caption: Key synthetic pathways to this compound.

Chemical Reactivity and Transformations

The reactivity of this compound is primarily dictated by its ketone functional group and the strained cyclopropyl ring.

The carbonyl group is readily reduced to a secondary alcohol.

-

Reaction: The ketone is reduced to form 1-cyclopropyl-2-(4-fluorophenyl)ethanol.[1]

-

Reagents:

-

Product Characterization: The resulting alcohol can be identified by the disappearance of the ketone signal in NMR spectra and the appearance of a hydroxyl proton signal and a methine proton (CH-OH) signal. Infrared (IR) spectroscopy would show a broad absorption band for the O-H stretch in the 3200-3600 cm⁻¹ region.[1]

This compound is a precursor for halogenated derivatives, which are also important synthetic intermediates.

-

Reaction: It can be halogenated, often with a brominating agent, to produce 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.[1] This bromo-derivative is a critical intermediate in the multi-step synthesis of the antiplatelet drug Prasugrel.[1]

The significant strain in the cyclopropyl ring makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of acid.[1] This property allows it to act as a three-carbon building block in more complex syntheses.[1]

Caption: Key chemical transformations of this compound.

Role in Pharmaceutical Synthesis

This compound and its derivatives are vital intermediates in medicinal chemistry.[1] It is identified as a related substance and potential impurity in the synthesis of Prasugrel, an antiplatelet medication.[2][7] While the 2-fluoro isomer is the more direct precursor to Prasugrel, the 4-fluoro isomer is significant for analytical method development, validation, and quality control during the drug development process.[2][5]

Caption: Role as an intermediate in multi-step pharmaceutical synthesis.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound is not detailed in the available literature, characterization would follow standard spectroscopic methods:

-

¹H NMR: Would show characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the carbonyl group, and the aromatic protons of the 4-fluorophenyl ring.

-

¹³C NMR: Would display a distinct downfield signal for the carbonyl carbon.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent.

-

Mass Spectrometry: Would confirm the molecular weight of the compound.[8]

These techniques are crucial for confirming the structure and purity of the synthesized compound, especially when used as a reference standard in analytical applications.[2][8]

References

- 1. This compound | 1071842-61-9 | Benchchem [benchchem.com]

- 2. This compound - CAS - 1071842-61-9 | Axios Research [axios-research.com]

- 3. This compound | C11H11FO | CID 20188359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1071842-61-9|this compound|BLD Pharm [bldpharm.com]

- 5. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | 1359829-52-9 | Benchchem [benchchem.com]

- 7. 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | C11H10BrFO | CID 56605370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]

An In-depth Technical Guide to the Physical Properties of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate in the synthesis of various organic compounds, including the antiplatelet drug Prasugrel.[1] This document outlines its physical characteristics, details common synthetic protocols, and presents logical and experimental workflows relevant to its application in research and development.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO | [2] |

| Molecular Weight | 178.21 g/mol | [2] |

| CAS Number | 1071842-61-9 | [1][2] |

| Appearance | Pale Yellow Oil (for the 2-fluoro isomer) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available for the 4-fluoro isomer. (253.6 °C at 760 mmHg for the 2-fluoro isomer) | [3] |

| Density | Data not available for the 4-fluoro isomer. (1.192 g/cm³ for the 2-fluoro isomer) | [3] |

| Solubility | Expected to be soluble in common organic solvents.[4] Low solubility in water is anticipated due to the nonpolar nature of the cyclopropyl and fluorophenyl groups.[4] | |

| InChI Key | YMSQEGGMZUPCFH-UHFFFAOYSA-N | [1] |

Experimental Protocols

The synthesis and characterization of this compound are critical steps in its application. The following sections detail common synthetic methodologies and general protocols for the determination of its physical properties.

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been described in the literature. Two common methods are Grignard reagent-mediated synthesis and Friedel-Crafts acylation.

-

Grignard Reagent-Mediated Synthesis: This method involves the reaction of a Grignard reagent with a suitable electrophile. For the synthesis of this compound, one possible route is the reaction of 4-fluorophenylmagnesium bromide with cyclopropylacetonitrile, followed by hydrolysis to yield the target ketone.[1]

-

Step 1: Formation of the Grignard Reagent: 4-Bromofluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 4-fluorophenylmagnesium bromide.

-

Step 2: Reaction with Cyclopropylacetonitrile: The prepared Grignard reagent is then added dropwise to a solution of cyclopropylacetonitrile in an anhydrous ether solvent at a controlled temperature.

-

Step 3: Hydrolysis: The reaction mixture is then quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the intermediate and yield this compound.

-

Step 4: Purification: The final product is typically purified using techniques such as liquid-liquid extraction followed by distillation or column chromatography.

-

-

Friedel-Crafts Acylation: This is a direct and widely used method for the synthesis of aryl ketones.[1] It involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

-

Step 1: Reactant Preparation: A solution of fluorobenzene and cyclopropylacetyl chloride is prepared in a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Step 2: Addition of Lewis Acid: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the reaction mixture at a low temperature to control the exothermic reaction.

-

Step 3: Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Step 4: Quenching and Workup: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.

-

Step 5: Purification: The crude product is purified by vacuum distillation or column chromatography.

-

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of compounds like this compound.

-

Melting Point: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. For oils, this property is not applicable unless the compound can be induced to crystallize.

-

Boiling Point: The boiling point is determined by distillation at atmospheric pressure or under reduced pressure for high-boiling compounds. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

-

Density: The density of a liquid is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.

-

Solubility: The solubility is determined by adding a small amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined by a suitable analytical method.

Logical and Experimental Workflows

The following diagrams illustrate the role of this compound in a broader synthetic context and a general workflow for its synthesis and characterization.

Caption: Role of this compound in Prasugrel Synthesis.

Caption: General Experimental Workflow for Synthesis and Analysis.

References

- 1. This compound | 1071842-61-9 | Benchchem [benchchem.com]

- 2. This compound - CAS - 1071842-61-9 | Axios Research [axios-research.com]

- 3. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

In-Depth Technical Guide to the Structure Elucidation of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structural elucidation of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. This compound, with the chemical formula C₁₁H₁₁FO and a molecular weight of 178.21 g/mol , is a key intermediate in various synthetic pathways, including the preparation of the antiplatelet agent Prasugrel.[1] Accurate structural verification is paramount for its application in research and development.

Molecular Structure and Physicochemical Properties

-

IUPAC Name: this compound

-

CAS Number: 1071842-61-9[1]

-

Molecular Formula: C₁₁H₁₁FO[1]

-

Molecular Weight: 178.21 g/mol [1]

-

Appearance: Expected to be a pale yellow oil or solid.

Spectroscopic Data for Structure Elucidation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| Aromatic Protons (ortho to C=O) | 7.20 - 7.35 | dd (J ≈ 8.5, 5.5 Hz) | 2H |

| Aromatic Protons (ortho to F) | 7.00 - 7.15 | t (J ≈ 8.5 Hz) | 2H |

| Methylene Protons (-CH₂-) | 3.75 - 3.90 | s | 2H |

| Cyclopropyl Methine Proton (-CH-) | 2.20 - 2.40 | m | 1H |

| Cyclopropyl Methylene Protons (-CH₂-) | 0.80 - 1.20 | m | 4H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ) [ppm] | Key Feature |

| Carbonyl (C=O) | ~ 208 | Ketone Carbonyl |

| Aromatic C-F | ~ 162 | d, ¹JCF ≈ 248 Hz |

| Aromatic C (quaternary) | ~ 131 | d, ⁴JCF ≈ 3 Hz |

| Aromatic CH (ortho to C=O) | ~ 130 | d, ³JCF ≈ 8 Hz |

| Aromatic CH (ortho to F) | ~ 115 | d, ²JCF ≈ 22 Hz |

| Methylene (-CH₂-) | ~ 48 | |

| Cyclopropyl Methine (-CH-) | ~ 20 | |

| Cyclopropyl Methylene (-CH₂-) | ~ 11 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming the connectivity of different structural units.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 178 | High | [M]⁺˙ (Molecular Ion) |

| 109 | High | [C₇H₆F]⁺ (4-fluorobenzyl cation) |

| 69 | Medium | [C₄H₅O]⁺ (cyclopropylcarbonyl cation) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080, ~3010 | Medium | C-H stretch (Aromatic and Cyclopropyl) |

| ~ 2950 | Medium | C-H stretch (Aliphatic) |

| ~ 1690 | Strong | C=O stretch (Ketone) |

| ~ 1600, ~1510 | Medium-Strong | C=C stretch (Aromatic) |

| ~ 1230 | Strong | C-F stretch (Aromatic) |

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of -10 to 220 ppm, 1024 scans, and a relaxation delay of 2 seconds.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like methanol or acetonitrile. Further dilute to 10-100 µg/mL for analysis.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquisition: For EI, use a direct insertion probe. For ESI, infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 50-500.

IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be made, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ for 16 co-added scans. A background spectrum should be run prior to the sample.

Visualized Workflows

Structure Elucidation Workflow

The logical process for determining the structure of an unknown compound like this compound is depicted below.

Caption: A stepwise workflow for the structure elucidation process.

Key Structural Correlations

The following diagram illustrates the relationship between the key structural motifs of this compound and their expected spectroscopic signatures.

Caption: Correlation of molecular fragments with spectroscopic data.

References

The Significance of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a pivotal chemical entity in modern medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the potent antiplatelet agent, Prasugrel. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and paramount importance of this ketone scaffold. It explores the synergistic roles of the cyclopropyl and 4-fluorophenyl moieties in conferring desirable pharmacokinetic and pharmacodynamic properties to its derivatives. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside a comprehensive examination of the P2Y12 receptor signaling pathway, the primary target of Prasugrel. Quantitative data on relevant compounds are presented in structured tables to facilitate comparative analysis, and key experimental and signaling workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of its central role in drug discovery and development.

Introduction: A Versatile Scaffold in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the design of drug candidates possessing optimized efficacy, safety, and pharmacokinetic profiles. In this context, specific structural motifs have emerged as privileged scaffolds due to their ability to impart favorable biological properties. This compound stands out as a significant building block, primarily owing to the unique combination of a cyclopropyl ring and a fluorinated phenyl group.

The cyclopropyl group is a small, strained carbocycle that offers several advantages in drug design. Its rigid nature can lock a molecule into a specific conformation, potentially increasing its binding affinity to a biological target. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, which can enhance metabolic stability by making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.

The 4-fluorophenyl moiety also plays a crucial role. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability. Fluorine's high electronegativity can lead to altered electronic interactions with the target receptor, potentially enhancing binding affinity. Moreover, the C-F bond is very strong, and its presence can block sites of potential metabolism, thereby increasing the drug's half-life.

The convergence of these two structural features in this compound creates a versatile scaffold for the development of novel therapeutic agents. Its most prominent application to date is as a crucial intermediate in the multi-step synthesis of Prasugrel, a third-generation thienopyridine that acts as an irreversible antagonist of the P2Y12 receptor, a key player in platelet aggregation.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity. Key strategies include Friedel-Crafts acylation, Grignard reagent-mediated synthesis, and condensation reactions.

Friedel-Crafts Acylation

A direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

-

Materials: Fluorobenzene, cyclopropylacetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0°C, slowly add cyclopropylacetyl chloride.

-

After the formation of the acylium ion complex, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

Grignard Reagent-Mediated Synthesis

The reaction of a Grignard reagent with a suitable electrophile provides another effective route to ketones. For the synthesis of the target compound, this can involve the reaction of a 4-fluorophenyl Grignard reagent with a cyclopropyl-containing electrophile.

Experimental Protocol: Grignard Reagent-Mediated Synthesis

-

Materials: 1-Bromo-4-fluorobenzene, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), cyclopropylacetonitrile, hydrochloric acid, water, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether to magnesium turnings. Initiate the reaction with a small crystal of iodine if necessary.

-

Once the Grignard reagent is formed, cool the solution to 0°C and add cyclopropylacetonitrile dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Hydrolyze the reaction mixture by carefully adding it to a cold aqueous solution of hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude ketone by vacuum distillation or column chromatography.

-

Role as a Key Intermediate in the Synthesis of Prasugrel

The primary significance of this compound in medicinal chemistry lies in its role as a pivotal intermediate in the industrial synthesis of Prasugrel. The synthesis of Prasugrel from this ketone involves a series of chemical transformations, including bromination and condensation with a thienopyridine moiety.

A critical subsequent step is the bromination of the α-carbon to the ketone, yielding 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. This α-haloketone is a highly reactive electrophile, primed for nucleophilic substitution.

Experimental Workflow: From Core Ketone to Prasugrel

Caption: Synthetic pathway from the core ketone to Prasugrel.

Biological Activity and Structure-Activity Relationships (SAR)

While this compound itself is not biologically active as an antiplatelet agent, its structural features are crucial for the activity of its derivatives, most notably Prasugrel. The active metabolite of Prasugrel is a potent and irreversible antagonist of the P2Y12 receptor.

| Compound | Target | IC₅₀ (μM) |

| Prasugrel Active Metabolite (R-138727) | P2Y12 Receptor | ~0.4 - 2.0 |

| Clopidogrel Active Metabolite (H4) | P2Y12 Receptor | ~0.5 - 2.5 |

Note: IC₅₀ values can vary depending on the specific assay conditions.

The data suggests that the active metabolites of both Prasugrel and Clopidogrel have similar in vitro potencies. The clinical superiority of Prasugrel is attributed to its more efficient metabolic activation and higher bioavailability of the active metabolite, leading to a more rapid and consistent inhibition of platelet aggregation. The cyclopropyl group in Prasugrel's precursor is believed to contribute to this favorable metabolic profile.

The P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in platelet aggregation and thrombus formation. The active metabolite of Prasugrel irreversibly binds to the P2Y12 receptor, blocking its interaction with ADP and thereby inhibiting platelet activation.

Signaling Pathway of the P2Y12 Receptor

Caption: Simplified P2Y12 receptor signaling cascade.

Experimental Protocols for Biological Assays

P2Y12 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the P2Y12 receptor.

-

Materials: Human platelet membranes, [³H]-2-MeS-ADP (radioligand), test compounds, assay buffer (e.g., Tris-HCl with MgCl₂), glass fiber filters, scintillation cocktail, scintillation counter.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the human platelet membranes with a fixed concentration of [³H]-2-MeS-ADP and varying concentrations of the test compound.

-

Incubate for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.

-

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit ADP-induced platelet aggregation.

-

Materials: Freshly drawn human whole blood or platelet-rich plasma (PRP), adenosine diphosphate (ADP) solution, test compounds, aggregometer.

-

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed.

-

Pre-incubate the PRP with the test compound or vehicle control for a specified time.

-

Place the PRP sample in the aggregometer cuvette and initiate stirring.

-

Add a solution of ADP to induce platelet aggregation.

-

Monitor the change in light transmittance through the sample over time as platelets aggregate.

-

Calculate the percentage of inhibition of aggregation caused by the test compound compared to the vehicle control.

-

Conclusion

This compound is a cornerstone molecule in medicinal chemistry, exemplifying the power of strategic molecular design. Its intrinsic chemical features, derived from the cyclopropyl and fluorophenyl moieties, make it an invaluable scaffold for the development of drugs with enhanced metabolic stability and target engagement. Its role as a key intermediate in the synthesis of the life-saving antiplatelet drug Prasugrel underscores its profound impact on modern medicine. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of novel therapeutic agents across various disease areas. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this important chemical entity.

The Cyclopropyl Group: A Cornerstone in the Molecular Architecture of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a key chemical intermediate, most notably recognized for its role in the synthesis of the potent antiplatelet agent, Prasugrel.[1] Beyond its function as a synthetic precursor, the molecular architecture of this ketone, specifically the incorporation of a cyclopropyl group, imparts a range of desirable physicochemical and pharmacological properties that are of significant interest in medicinal chemistry and drug design. This technical guide delves into the multifaceted role of the cyclopropyl group in this compound, exploring its influence on the molecule's synthesis, chemical properties, and potential biological activities. This document provides a comprehensive overview for researchers and professionals engaged in drug discovery and development, highlighting the strategic importance of this unique structural motif.

Physicochemical Properties

The presence of the cyclopropyl and 4-fluorophenyl groups defines the physicochemical landscape of this compound. While specific experimental data for the 4-fluoro isomer is not extensively reported in publicly available literature, data for the closely related 2-fluoro isomer provides valuable comparative insights.

| Property | This compound | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (for comparison) |

| Molecular Formula | C₁₁H₁₁FO | C₁₁H₁₁FO |

| Molecular Weight | 178.21 g/mol [2] | 178.20 g/mol [3] |

| CAS Number | 1071842-61-9[2] | 150322-73-9[3] |

| Appearance | Not specified (likely a pale yellow oil, similar to the 2-fluoro isomer) | Pale Yellow Oil[4] |

| Boiling Point | Not specified | 253.6 °C at 760 mmHg[4] |

| Density | Not specified | 1.192 g/cm³[4] |

| Flash Point | Not specified | 107.9 °C[4] |

The Role of the Cyclopropyl Group in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural element in modern drug discovery.[1] Its unique electronic and conformational properties offer several advantages, many of which are relevant to the potential applications of this compound and its derivatives.

Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of a drug candidate.[1] By replacing more metabolically labile groups, such as isopropyl or ethyl groups, the cyclopropyl moiety can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl ring can serve as a conformational constraint, locking the molecule into a bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target, thus increasing potency.

Conformational Rigidity: The inflexible nature of the cyclopropyl ring reduces the number of rotatable bonds in a molecule. This rigidity can be advantageous in drug design by improving selectivity for the target receptor and reducing off-target effects.

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

General Synthetic Approaches:

-

Grignard Reaction: This classic method involves the reaction of a 4-fluorophenyl Grignard reagent with a cyclopropyl-containing electrophile, such as cyclopropylacetonitrile. Subsequent hydrolysis of the intermediate yields the target ketone.[1]

-

Friedel-Crafts Acylation: A direct approach where an aromatic ring is acylated with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1]

-

Horner-Wadsworth-Emmons Reaction: This olefination reaction utilizes a stabilized phosphonate ylide, which can be reacted with an appropriate aldehyde to form an alkene that is subsequently converted to the ketone.[1]

Illustrative Experimental Workflow (Hypothetical)

The following diagram outlines a plausible experimental workflow for the synthesis of this compound based on a Grignard reaction, a commonly employed and versatile method.

Caption: Hypothetical workflow for the synthesis of this compound via a Grignard reaction.

Biological Activities of Related Compounds

While there is a lack of specific biological activity data for this compound in the public domain, studies on derivatives of its 2-fluoro isomer provide valuable insights into the potential pharmacological properties of this structural class. A series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, synthesized from a bromo-precursor of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, have demonstrated notable antioxidant and antibacterial activities.[4][5]

Antioxidant Activity

The antioxidant potential of these derivatives was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5] Several compounds exhibited moderate to high antioxidant activity, with some showing lower IC50 values than the standard, ascorbic acid, in the ABTS assay.[4][5]

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| 5c | 0.25 | 0.10 |

| 5g | 0.17 | 0.08 |

| Ascorbic Acid (Standard) | Not specified | >0.10 |

| Data is for derivatives of the 2-fluoro isomer and is intended for illustrative purposes.[4][5] |

Antibacterial Activity

The synthesized derivatives of the 2-fluoro isomer were also screened for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains.[4][5] The compounds generally showed moderate to low inhibitory activity against the tested strains, with no activity observed against Aeromonas hydrophila.[4][5]

Potential Signaling Pathways

Given its role as a precursor to Prasugrel, the most well-understood signaling pathway associated with the broader chemical scaffold of this compound is the inhibition of the P2Y₁₂ receptor. Prasugrel is a prodrug that is metabolized in the liver to an active metabolite, which then irreversibly binds to and inhibits the P2Y₁₂ receptor on platelets.[4] This action blocks the signaling cascade that leads to platelet activation and aggregation, thereby reducing the risk of thrombotic events.

The following diagram illustrates the simplified signaling pathway of P2Y₁₂ receptor inhibition.

References

- 1. This compound | 1071842-61-9 | Benchchem [benchchem.com]

- 2. This compound - CAS - 1071842-61-9 | Axios Research [axios-research.com]

- 3. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The 4-Fluorophenyl Moiety: A Technical Guide to its Influence on Chemical Reactivity in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 4-fluorophenyl group is frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the influence of the 4-fluorophenyl moiety on chemical reactivity, offering a valuable resource for researchers in drug discovery and development.

Electronic and Physicochemical Effects of the 4-Fluorophenyl Group

The profound influence of the 4-fluorophenyl group on reactivity stems from the unique properties of the fluorine atom. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), while its lone pairs contribute to a weaker, opposing resonance effect (+R). In the para position, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring. This electronic perturbation significantly impacts the acidity/basicity of nearby functional groups and the susceptibility of the aromatic ring to chemical reactions.

Impact on Acidity and Basicity (pKa)

The electron-withdrawing nature of the 4-fluorophenyl group enhances the acidity of phenols and benzoic acids and decreases the basicity of anilines compared to their non-fluorinated counterparts. This is a critical consideration in drug design, as modulating the pKa of a molecule can significantly affect its solubility, absorption, distribution, and target engagement.

| Compound | pKa | Change vs. Phenyl |

| Benzoic Acid | 4.20 | - |

| 4-Fluorobenzoic Acid | 4.14[1] | -0.06 |

| Anilinium Ion | 4.60 | - |

| 4-Fluoroanilinium Ion | 4.65[2] | +0.05 |

| Phenol | 9.95 | - |

| 4-Fluorophenol | 9.89[1] | -0.06 |

Table 1: Comparison of pKa values for phenyl and 4-fluorophenyl substituted compounds.

Hammett Substituent Constants

The electronic effect of the 4-fluorophenyl group can be quantified using Hammett substituent constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent and are invaluable for predicting reaction rates and equilibria.

| Substituent | σ_meta_ | σ_para_ |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

Table 2: Hammett constants for the fluorine substituent.

Influence on Key Chemical Reactions

The electronic modifications induced by the 4-fluorophenyl group have significant consequences for a variety of chemical reactions crucial to synthetic and medicinal chemistry.

Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-withdrawing character of the 4-fluorophenyl group activates the aromatic ring towards nucleophilic attack, a cornerstone of many synthetic strategies. The fluorine atom itself can also act as a leaving group in S_N_Ar reactions. The rate-determining step is typically the formation of the negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups.[3] While the ortho and para positions are activated, the inductive effect is more pronounced at the ortho position, leading to a faster reaction rate compared to the para position.[3]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In Suzuki-Miyaura coupling, the electronic nature of the substituents on both the organoboron reagent and the aryl halide can influence the reaction rate. The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step and is generally favored by electron-withdrawing groups on the aryl halide. Conversely, the transmetalation step can be influenced by the electronics of the organoboron component.

| Aryl Bromide | Phenylboronic Acid Derivative | Conversion (%) after 8h at 70°C |

| 4-Bromoanisole | Phenylboronic acid | ~85 |

| 4-Bromoanisole | 4-Fluorophenylboronic acid | ~95 |

Table 3: Indicative conversion rates in a Suzuki-Miyaura coupling reaction, highlighting the enhanced reactivity of 4-fluorophenylboronic acid compared to phenylboronic acid under specific conditions.

Metabolic Stability and the Role of Cytochrome P450

A primary driver for the inclusion of the 4-fluorophenyl moiety in drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[4] By strategically placing a fluorine atom at a metabolically labile position on an aromatic ring, the rate of metabolic clearance can be reduced, leading to improved bioavailability and a longer duration of action.

Metabolic Pathway of Citalopram

Citalopram, a selective serotonin reuptake inhibitor (SSRI) containing a 4-fluorophenyl group, provides a relevant example of the metabolism of such compounds. The primary metabolic pathways involve N-demethylation mediated by CYP2C19, CYP3A4, and CYP2D6.[1][5][6] The 4-fluorophenyl group itself is relatively resistant to aromatic hydroxylation, contributing to the overall metabolic profile of the drug.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

Phenylboronic acid or 4-fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), the phenylboronic acid derivative (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.

-

Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound containing a 4-fluorophenyl moiety.[7][8]

Materials:

-

Test compound (e.g., a 4-fluorophenyl-containing drug candidate)

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with liver microsomes (0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) from the rate of disappearance of the parent compound.

Drug Development Workflow: Lead Optimization

The decision to introduce a 4-fluorophenyl group is often made during the lead optimization stage of the drug discovery process. This iterative cycle aims to enhance the properties of a lead compound to generate a clinical candidate.

Conclusion

The 4-fluorophenyl moiety is a powerful tool in the arsenal of the medicinal chemist. Its well-defined electronic effects on reactivity, coupled with its ability to enhance metabolic stability, make it a valuable substituent for optimizing the properties of drug candidates. A thorough understanding of its influence on pKa, reaction kinetics, and metabolic pathways is essential for its rational application in the design of novel therapeutics. This guide provides a foundational resource for researchers to leverage the unique characteristics of the 4-fluorophenyl group in their drug discovery endeavors.

References

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 7. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Contextual Mechanism of Action of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Disclaimer: Extensive research indicates that there is no publicly available scientific literature detailing a specific biological mechanism of action for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone itself. This compound is primarily recognized and utilized as a key chemical intermediate in the synthesis of the antiplatelet drug, Prasugrel. Therefore, this guide provides a comprehensive overview of its role in the synthesis of Prasugrel and the well-established mechanism of action of Prasugrel's active metabolite.

Introduction

This compound is a ketone derivative that serves as a critical building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a cyclopropyl group and a fluorophenyl moiety, makes it a valuable precursor for creating more complex molecules. The primary significance of this compound lies in its role as an intermediate in the manufacturing of Prasugrel, a potent antiplatelet agent. While direct biological activity of this compound is not documented, its importance is intrinsically linked to the therapeutic action of the final drug product.

Role in the Synthesis of Prasugrel

The synthesis of Prasugrel from this compound involves a series of chemical transformations. A crucial step is the bromination of the ethanone to yield 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. This halogenated intermediate is then condensed with a thienopyridine core to assemble the basic structure of Prasugrel.

Below is a generalized workflow illustrating the synthetic pathway from this compound to Prasugrel.

Caption: Synthetic workflow from this compound to Prasugrel.

Mechanism of Action of Prasugrel

Prasugrel itself is a prodrug, meaning it is inactive until it is metabolized in the body. The mechanism of action is therefore attributed to its active metabolite, R-138727.

Once administered, Prasugrel undergoes rapid hydrolysis by esterases in the intestine and blood to form an inactive thiolactone metabolite. This intermediate is then oxidized by cytochrome P450 enzymes in the liver (primarily CYP3A4 and CYP2B6, with contributions from CYP2C9 and CYP2C19) to generate the active metabolite, R-138727, which contains a reactive thiol group.

Caption: Metabolic activation pathway of Prasugrel.

The active metabolite of Prasugrel, R-138727, is an irreversible antagonist of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the surface of platelets.

The signaling pathway is as follows:

-

ADP, released from dense granules of activated platelets, normally binds to the P2Y12 receptor.

-

This binding leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Reduced cAMP levels lead to the activation of the glycoprotein IIb/IIIa receptor complex.

-

The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation.

R-138727 covalently binds to the P2Y12 receptor, preventing ADP from binding. This action blocks the entire downstream signaling cascade, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.

Caption: Mechanism of P2Y12 receptor inhibition by Prasugrel's active metabolite.

Quantitative Data

As there is no direct biological activity data for this compound, the following table summarizes the key pharmacokinetic and pharmacodynamic parameters of Prasugrel and its active metabolite.

| Parameter | Value | Description |

| Prasugrel | ||

| Time to Peak Plasma Concentration (Tmax) of Active Metabolite | ~0.5 hours | Indicates rapid conversion of the prodrug to its active form. |

| Active Metabolite (R-138727) | ||

| Half-life (t1/2) | ~7.4 hours (range 2-15 hours) | The duration of action is longer than the half-life due to irreversible binding. |

| Inhibition of Platelet Aggregation (IPA) | >80% | High level of platelet inhibition achieved with standard dosing. |

Experimental Protocols

The mechanism of action of antiplatelet drugs like Prasugrel is typically elucidated through a series of in vitro and ex vivo assays.

-

Objective: To measure the extent of platelet aggregation in response to an agonist.

-

Methodology:

-

Platelet-rich plasma (PRP) is prepared from blood samples.

-

A baseline light transmission through the PRP is established.

-

A platelet agonist (e.g., ADP) is added to induce aggregation.

-

As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

-

The change in light transmission is recorded over time and is proportional to the extent of aggregation.

-

The assay is performed on samples from subjects before and after administration of Prasugrel to determine the inhibitory effect.

-

-

Objective: To determine the binding affinity of the active metabolite to the P2Y12 receptor.

-

Methodology:

-

Platelet membranes expressing the P2Y12 receptor are isolated.

-

A radiolabeled ligand for the P2Y12 receptor (e.g., [³H]ADP) is incubated with the platelet membranes.

-

Increasing concentrations of the unlabeled active metabolite (R-138727) are added to compete with the radiolabeled ligand for binding.

-

The amount of bound radioactivity is measured.

-

The concentration of the active metabolite that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine binding affinity.

-

Conclusion

While this compound does not have a documented mechanism of action in a biological context, its role as a key intermediate in the synthesis of Prasugrel is of high significance to medicinal chemists and pharmaceutical scientists. Understanding the synthetic pathway and the ultimate mechanism of action of the final drug product provides the necessary context for researchers working with this compound. The potent and irreversible inhibition of the P2Y12 receptor by Prasugrel's active metabolite underscores the importance of intermediates like this compound in the development of effective cardiovascular therapies.

Methodological & Application

Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone from 4-fluorophenylacetic acid. Two primary synthetic routes are presented: synthesis via an acyl chloride intermediate and synthesis via a Weinreb amide intermediate. These protocols are intended to provide a comprehensive guide for laboratory synthesis of this important intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural motifs, a cyclopropyl ketone and a fluorinated phenyl group, are prevalent in medicinal chemistry, contributing to desirable pharmacokinetic and pharmacodynamic properties. The following protocols detail two robust methods for the preparation of this compound from readily available 4-fluorophenylacetic acid.

Data Summary

The following table summarizes the expected yields for each synthetic protocol.

| Protocol | Intermediate | Key Reagents | Overall Yield (%) |

| 1 | 4-Fluorophenylacetyl chloride | Oxalyl chloride, Cyclopropylmagnesium bromide | 65-75 |

| 2 | N-methoxy-N-methyl-2-(4-fluorophenyl)acetamide | Oxalyl chloride, N,O-Dimethylhydroxylamine hydrochloride, Cyclopropylmagnesium bromide | 70-80 |

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol involves a two-step process: the conversion of 4-fluorophenylacetic acid to its corresponding acyl chloride, followed by a Grignard reaction with cyclopropylmagnesium bromide.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol

Step 1: Preparation of 4-Fluorophenylacetyl chloride

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol).

-

Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the acid.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL).

-

Slowly add oxalyl chloride (6.8 mL, 77.9 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature. Gas evolution (CO, CO2, HCl) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The crude 4-fluorophenylacetyl chloride is obtained as a yellow oil and is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-fluorophenylacetyl chloride in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 143 mL, 71.4 mmol, 1.1 equiv) dropwise to the cooled solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) while cooling in an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Protocol 2: Synthesis via Weinreb Amide Intermediate

This protocol also proceeds in two steps from the acyl chloride, which is first converted to a Weinreb amide, followed by reaction with a Grignard reagent. This method can offer better control and higher yields by preventing the formation of tertiary alcohol byproducts.[1][2]

Experimental Workflow

Caption: Workflow for the synthesis of this compound via a Weinreb amide intermediate.

Experimental Protocol

Step 1: Preparation of N-methoxy-N-methyl-2-(4-fluorophenyl)acetamide

-

Prepare 4-fluorophenylacetyl chloride from 4-fluorophenylacetic acid as described in Protocol 1, Step 1.

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (7.6 g, 77.9 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add pyridine (12.5 mL, 155.8 mmol, 2.4 equiv) or triethylamine (TEA) to the suspension.

-

Dissolve the crude 4-fluorophenylacetyl chloride in anhydrous DCM (50 mL) and add it dropwise to the cold suspension of the hydroxylamine salt.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with 1 M HCl (50 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Weinreb amide as a pale yellow oil.

Step 2: Synthesis of this compound

-

Dissolve the purified N-methoxy-N-methyl-2-(4-fluorophenyl)acetamide (e.g., 12.8 g, 64.9 mmol) in anhydrous THF (100 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 143 mL, 71.4 mmol, 1.1 equiv) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Oxalyl chloride and thionyl chloride are corrosive and toxic; handle with extreme care.

-

Grignard reagents are highly reactive and flammable; all glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

-

Use caution when quenching reactions, as they can be exothermic.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the cyclopropyl and 4-fluorophenylacetyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, cyclopropyl carbons, and aromatic carbons. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁FO). |

| IR | Strong absorption band for the ketone carbonyl group (around 1700 cm⁻¹). |

References

Application Notes and Protocols for the Synthesis of Aryl Cyclopropyl Ketones via Friedel-Crafts Acylation

Topic: Friedel-Crafts Acylation Route to 1-(4-Fluorophenyl)-2-cyclopropylethanone

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The specified target, 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, corresponds to the structure (4-F-Ph)-CH₂-C(=O)-Cyclopropyl. A standard Friedel-Crafts acylation, which attaches the carbonyl group directly to the aromatic ring, does not yield this structure. Instead, it produces an isomer: 1-(4-fluorophenyl)-2-cyclopropylethanone , with the structure (4-F-Ph)-C(=O)-CH₂-Cyclopropyl. This protocol details the synthesis of the latter, as it is the direct product of the requested Friedel-Crafts acylation route.

Application Notes

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]

This document provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)-2-cyclopropylethanone. This compound incorporates both a fluorinated phenyl ring, a common motif in medicinal chemistry for modulating pharmacokinetic properties, and a cyclopropyl group, which can enhance metabolic stability and binding affinity. The synthesis is achieved by the acylation of fluorobenzene with cyclopropylacetyl chloride. The para-substitution on the fluorobenzene ring is the major expected outcome due to the ortho,para-directing nature of the fluorine substituent.

The resulting ketone is deactivated towards further acylation, which advantageously prevents poly-acylation products.[1] The protocol outlines the necessary steps from reagent handling and reaction execution to product purification and characterization, tailored for a laboratory research setting.

Overall Reaction Scheme:

Quantitative Data Summary

The following table outlines the reagents and representative quantities for the synthesis. Yields for Friedel-Crafts acylations are typically moderate to high, contingent on the purity of reagents and rigorous anhydrous conditions.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Moles (mmol) | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.1 | 1.47 g | 11.0 | Must be fresh and handled under inert gas. |

| Fluorobenzene | 96.10 | 1.0 | 0.96 g (0.87 mL) | 10.0 | Substrate; should be anhydrous. |

| Cyclopropylacetyl Chloride | 118.56 | 1.0 | 1.19 g (1.05 mL) | 10.0 | Acylating agent; moisture-sensitive.[5] |

| Dichloromethane (DCM) | - | - | 20 mL | - | Anhydrous solvent. |

| Product | |||||

| 1-(4-Fluorophenyl)-2-cyclopropylethanone | 178.20 | - | ~1.60 g (Typical) | 9.0 (Typical) | Expected Yield: ~90% |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 1-(4-fluorophenyl)-2-cyclopropylethanone.

3.1. Materials and Equipment

-

Glassware: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, all flame- or oven-dried.

-

Reagents: Anhydrous aluminum chloride, fluorobenzene, cyclopropylacetyl chloride, anhydrous dichloromethane (DCM), hydrochloric acid (conc.), saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate.

-

Equipment: Magnetic stir plate, ice-water bath, rotary evaporator, inert gas line (Nitrogen or Argon).

3.2. Precursor Preparation (Optional): Synthesis of Cyclopropylacetyl Chloride If not commercially available, cyclopropylacetyl chloride can be prepared from cyclopropylacetic acid.

-

In a fume hood, charge a round-bottom flask with cyclopropylacetic acid (1.0 eq).

-